
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid
Overview
Description
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine substituent. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the pyrrolidine ring can be formed through a series of cyclization reactions involving intermediates such as imines or amines .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of catalysts, specific solvents, and temperature control to facilitate the desired reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyrrolidine derivatives with altered functional groups .
Scientific Research Applications
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can fit into hydrophobic pockets, influencing the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the pyridine substituent.
Pyridine: Lacks the pyrrolidine ring but shares the aromatic nitrogen heterocycle.
Proline: A naturally occurring amino acid with a pyrrolidine ring but different substituents.
Uniqueness
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both pyridine and pyrrolidine rings. This combination allows for unique interactions with biological targets, potentially leading to distinct pharmacological profiles .
Biological Activity
Introduction
The compound (3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative notable for its potential biological activities. Characterized by a pyridine ring substitution and a carboxylic acid functional group, this compound has garnered interest in medicinal chemistry due to its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : Approximately 218.25 g/mol
- Stereochemistry : The specific stereochemistry is crucial for its biological interactions and efficacy.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyridine moiety facilitates π-π interactions and hydrogen bonding, while the carboxylic acid group can form ionic bonds with target proteins, modulating their activity and leading to observed biological effects.
Biological Activity
Research indicates that this compound exhibits significant biological activity in several areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential as an antibacterial agent. It has been evaluated against various strains of bacteria, including multidrug-resistant strains, showing promising results in inhibiting their growth .
- Therapeutic Applications : The compound is being explored for its role in treating conditions such as bacterial infections due to its dual inhibition mechanism on bacterial topoisomerases. This mechanism is critical for bacterial DNA replication and repair .
- Pharmacological Studies : In vitro studies have demonstrated that the compound can modulate specific signaling pathways, potentially influencing cellular responses relevant to disease states .
Case Study 1: Antibacterial Efficacy
A study evaluated the efficacy of this compound against Staphylococcus aureus and Klebsiella pneumoniae. The compound displayed minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
Case Study 2: Dual Inhibition Mechanism
Research on dual inhibitors of bacterial topoisomerases highlighted that compounds similar to this compound could effectively inhibit both DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication. This dual mechanism enhances the therapeutic potential against resistant strains .
Synthesis and Production
The synthesis of this compound typically involves the following steps:
- Construction of the pyrrolidine ring.
- Introduction of the pyridine moiety through cyclization reactions.
- Functional group transformations to incorporate the carboxylic acid.
These methods are optimized for yield and purity using various synthetic techniques including catalytic processes.
Properties
IUPAC Name |
(3R,4S)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)9-6-12-5-8(9)7-2-1-3-11-4-7/h1-4,8-9,12H,5-6H2,(H,13,14)/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFWMNFJNGQFKR-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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